2-Methyl-4-phenylpentan-2-yl carbamate
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Overview
Description
2-Methyl-4-phenylpentan-2-yl carbamate is a chemical compound with a molecular formula of C13H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpentan-2-yl carbamate can be achieved through several methods. One common approach involves the reaction of 2-Methyl-4-phenylpentan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylpentan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-Methyl-4-phenylpentan-2-yl carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylpentan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
2-Methyl-4-phenylpentan-2-yl carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.
Similar Compounds
- Methyl carbamate : Simpler structure with a single methyl group.
- Ethyl carbamate : Contains an ethyl group instead of a branched alkyl chain.
- Phenyl carbamate : Similar aromatic group but lacks the branched alkyl chain .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2-methyl-4-phenylpentan-2-yl) carbamate |
InChI |
InChI=1S/C13H19NO2/c1-10(11-7-5-4-6-8-11)9-13(2,3)16-12(14)15/h4-8,10H,9H2,1-3H3,(H2,14,15) |
InChI Key |
FLJIYFDSGBTQET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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